

# GZR18 vs. Dual GIP/GLP-1R Agonists: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GLP-1R agonist 18

Cat. No.: B12383953 Get Quote

A new wave of metabolic therapies is on the horizon, with GZR18, a novel GLP-1 receptor agonist, emerging as a potential competitor to the established class of dual GIP/GLP-1 receptor agonists, such as Tirzepatide. This guide provides a detailed comparison of their mechanisms of action, clinical efficacy, and safety profiles based on available data, aimed at researchers, scientists, and drug development professionals.

#### At a Glance: GZR18 vs. Tirzepatide

While direct head-to-head clinical trial data is still emerging, preliminary comparisons can be drawn from separate clinical trials of GZR18 and the dual GIP/GLP-1R agonist Tirzepatide. A clinical trial directly comparing GZR18 with Tirzepatide for obesity is in progress[1].

GZR18 is identified as a glucagon-like peptide-1 (GLP-1) receptor agonist[2][3][4][5]. In contrast, Tirzepatide is a dual agonist for both glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors. This fundamental difference in their mechanism of action is a key point of comparison.

### **Efficacy in Weight Management**

Both GZR18 and Tirzepatide have demonstrated significant efficacy in weight reduction.

GZR18: In a Phase IIb clinical trial, GZR18 showed substantial weight loss in adults with obesity or who were overweight. After 30 weeks of treatment, participants receiving GZR18 injections experienced significant reductions in body weight compared to placebo. The mean



percent change in body weight from baseline was -17.29% for the 48 mg bi-weekly group and -17.78% for the 24 mg once-weekly group.

Tirzepatide: Tirzepatide has also shown impressive results in weight management. In a 72-week phase 3 trial involving adults with obesity, participants receiving the highest dose of tirzepatide (15 mg) had a mean weight loss of -20.9% from baseline.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from clinical trials of GZR18 and Tirzepatide.

Table 1: GZR18 Phase IIb Trial - Weight Loss Efficacy

| Dosage Group      | Mean Percent Change in Body Weight from Baseline |
|-------------------|--------------------------------------------------|
| 12 mg bi-weekly   | -11.15%                                          |
| 18 mg bi-weekly   | -13.22%                                          |
| 24 mg bi-weekly   | -14.25%                                          |
| 48 mg bi-weekly   | -17.29%                                          |
| 24 mg once-weekly | -17.78%                                          |
| Placebo           | -0.99%                                           |

Table 2: Tirzepatide Phase 3 Trial - Weight Loss Efficacy

| Dosage Group | Mean Percent Change in Body Weight from Baseline |
|--------------|--------------------------------------------------|
| 5 mg         | -15.0%                                           |
| 10 mg        | -19.5%                                           |
| 15 mg        | -20.9%                                           |
| Placebo      | -3.1%                                            |





### **Mechanism of Action and Signaling Pathways**

The distinct mechanisms of GZR18 and dual GIP/GLP-1R agonists are central to their pharmacological effects.

GZR18: As a GLP-1 receptor agonist, GZR18 mimics the action of the endogenous incretin hormone GLP-1. This leads to glucose-dependent insulin secretion, suppression of glucagon secretion, delayed gastric emptying, and increased satiety.

Dual GIP/GLP-1R Agonists (e.g., Tirzepatide): These agents activate both the GIP and GLP-1 receptors. This dual agonism is believed to have a synergistic effect on glucose control and weight loss. GIP is known to enhance insulin secretion, while GLP-1 also contributes to this effect and has pronounced effects on appetite and food intake.

Below are diagrams illustrating the signaling pathways.



Click to download full resolution via product page

Caption: GZR18 Signaling Pathway.





Click to download full resolution via product page

Caption: Dual GIP/GLP-1R Agonist Signaling Pathway.

#### **Experimental Protocols**

Details of the clinical trial protocols provide insight into the methodologies used to evaluate these compounds.

#### **GZR18 Phase IIb Clinical Trial (CTR20231695)**

- Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-finding study.
- Participants: 340 adults who were either obese (BMI ≥28 kg/m²) or overweight (BMI ≥24 kg/m²) with at least one weight-related comorbidity and whose weight was poorly controlled by diet and exercise.
- Intervention: Participants were randomly assigned to receive bi-weekly injections of GZR18 (12 mg, 18 mg, 24 mg, or 48 mg), a once-weekly injection of GZR18 (24 mg), or a placebo



for 30 weeks.

- Primary Endpoint: The primary outcome was the percent change in body weight from baseline after the 30-week treatment period.
- Secondary Endpoints: Other measured outcomes included changes from baseline in average weight, waist circumference, waist-to-hip ratio, BMI, and glycemic parameters.
   Safety and tolerability were also assessed.

#### **Tirzepatide Phase 3 Clinical Trial (SURMOUNT-1)**

- Study Design: A 72-week, phase 3, double-blind, randomized, placebo-controlled trial.
- Participants: 2,539 adults with a BMI of 30 or more, or 27 or more with at least one weight-related complication, excluding diabetes.
- Intervention: Participants were randomly assigned in a 1:1:1:1 ratio to receive once-weekly subcutaneous tirzepatide (5 mg, 10 mg, or 15 mg) or placebo.
- Primary Endpoints: The co-primary endpoints were the percentage change in body weight from baseline and a weight reduction of 5% or more.

Below is a diagram illustrating the general workflow of these clinical trials.





Click to download full resolution via product page

Caption: Generalized Clinical Trial Workflow.

## Safety and Tolerability

The safety profiles of both GZR18 and Tirzepatide appear to be consistent with the GLP-1 receptor agonist class.



GZR18: In the Phase IIb trial, GZR18 injections were reported to be safe and well-tolerated. The most common adverse events were gastrointestinal reactions, which were generally mild to moderate in severity.

Tirzepatide: Similarly, the most common adverse events associated with Tirzepatide are gastrointestinal in nature, including nausea, diarrhea, and constipation. These are typically mild to moderate and tend to occur during the dose-escalation period.

#### **Future Outlook**

The development of GZR18 adds another potential therapeutic option to the rapidly evolving landscape of metabolic disease treatments. While dual GIP/GLP-1R agonists like Tirzepatide have set a high bar for efficacy, the performance of GZR18 in its clinical trials is promising. The results of the direct comparative trial between GZR18 and Tirzepatide will be crucial in determining their relative positioning in clinical practice. Researchers and clinicians will be keenly watching for further data on long-term efficacy, safety, and cardiovascular outcomes for both of these important new therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GZR18 vs Tirzepatide for Obesity · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 4. Bofanglutide Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GZR18 vs. Dual GIP/GLP-1R Agonists: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12383953#gzr18-vs-dual-gip-glp-1r-agonists-comparative-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com